Cas no 73557-66-1 (Benzene, 1,2-dibromo-4,5-dichloro-)
Benzene, 1,2-dibromo-4,5-dichloro- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1,2-dibromo-4,5-dichloro-
- 1,2-DIBROMO-4,5-DICHLOROBENZENE
- Benzene,1,2-dibromo-4,5-dichloro
- CS-0191138
- E89424
- FT-0704631
- 73557-66-1
- SCHEMBL11281295
- DTXSID20399766
-
- Inchi: 1S/C6H2Br2Cl2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
- InChI Key: XMLDCMHIIUWWPP-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=CC=1Br)Cl)Cl
Computed Properties
- Exact Mass: 301.79000
- Monoisotopic Mass: 301.79
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0.00000
- LogP: 4.51840
Benzene, 1,2-dibromo-4,5-dichloro- Pricemore >>
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Benzene, 1,2-dibromo-4,5-dichloro- Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on Benzene, 1,2-dibromo-4,5-dichloro-
Benzene, 1,2-dibromo-4,5-dichloro (CAS No. 73557-66-1): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Benzene, 1,2-dibromo-4,5-dichloro (CAS No. 73557-66-1) is a halogenated aromatic compound that has garnered significant attention in the chemical and pharmaceutical industries due to its unique structural and electronic properties. This compound, characterized by the presence of two bromine atoms at the 1 and 2 positions and two chlorine atoms at the 4 and 5 positions on the benzene ring, exhibits a rich chemical reactivity that makes it a valuable intermediate in synthetic chemistry. The precise arrangement of these halogen substituents imparts distinct electronic and steric effects, influencing its reactivity and potential applications in various fields.
The synthesis of Benzene, 1,2-dibromo-4,5-dichloro typically involves the bromination and chlorination of benzene or its derivatives. These reactions are often catalyzed by Lewis acids or transition metal complexes, which facilitate the selective introduction of halogen atoms at specific positions on the aromatic ring. The high regioselectivity of these reactions ensures that the desired substitution pattern is achieved with minimal side products. This makes Benzene, 1,2-dibromo-4,5-dichloro a versatile building block for constructing more complex organic molecules.
In recent years, Benzene, 1,2-dibromo-4,5-dichloro has found applications in the development of advanced materials and pharmaceuticals. Its halogenated structure allows for further functionalization through nucleophilic aromatic substitution (SNAr), cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, and other transformations that introduce new functional groups. These reactions are crucial for creating novel compounds with tailored properties for use in drug discovery and material science.
One of the most promising areas of research involving Benzene, 1,2-dibromo-4,5-dichloro is in the synthesis of organic electronic materials. Halogenated aromatics like this compound can be used to develop organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials. The presence of bromine and chlorine atoms enhances the electron-withdrawing effect on the benzene ring, which can modulate the energy levels and transport properties of these materials. Recent studies have demonstrated that Benzene, 1,2-dibromo-4,5-dichloro can be incorporated into conjugated polymers that exhibit excellent charge carrier mobility and thermal stability.
In the pharmaceutical field, Benzene, 1,2-dibromo-4,5-dichloro serves as a key intermediate in the synthesis of bioactive molecules. Its halogen-rich structure provides multiple sites for further functionalization, allowing chemists to design complex drug candidates with specific biological activities. For instance, derivatives of this compound have been investigated as potential inhibitors of kinases and other enzymes involved in cancer pathways. The ability to precisely modify its structure enables the development of molecules with improved pharmacokinetic properties and reduced toxicity.
The electronic properties of Benzene, 1,2-dibromo-4,5-dichloro also make it a valuable component in optoelectronic devices. Researchers have explored its use in organic field-effect transistors (OFETs), where its high charge carrier mobility contributes to efficient electron transport. Additionally, its ability to undergo photochemical reactions has been exploited in the development of photochromic materials that can change color in response to light exposure. These applications highlight the compound's potential in creating innovative technologies for display devices and sensors.
The environmental impact of using Benzene, 1,2-dibromo-4,5-dichloro is another important consideration. While halogenated aromatics offer numerous benefits in synthetic chemistry and material science, their environmental persistence must be carefully managed. Efforts are underway to develop greener synthetic routes that minimize waste and reduce the use of hazardous reagents. Additionally, researchers are exploring methods to degrade these compounds after their use to prevent environmental contamination.
The future prospects for Benzene, 1,2-dibromo-4,5-dichloro are vast and exciting. As our understanding of its chemical properties continues to grow,so does its potential for innovation across multiple disciplines. Advances in computational chemistry are enabling more accurate predictions of its behavior in different reaction conditions,which will accelerate the discovery of new applications. Furthermore,the integration of machine learning techniques into synthetic chemistry is helping to identify novel derivatives with enhanced functionalities.
In conclusion,Benzene,1,2-dibromo-4,5-dichloro(CAS No.73557—66—1) is a multifaceted compound with significant implications for both academic research and industrial applications。Its unique structural features make it a valuable tool for synthesizing complex molecules,while its electronic properties open doors to advancements in organic electronics。As research continues to uncover new ways to utilize this compound,its importance in shaping the future of chemistry will only continue to grow。
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